Cas no 1368801-14-2 (3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine)

3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine
- 1368801-14-2
- EN300-1865477
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- インチ: 1S/C12H18FN/c1-9-6-10(4-5-11(9)13)7-12(2,3)8-14/h4-6H,7-8,14H2,1-3H3
- InChIKey: CDLPGPRVLXYEQK-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC(=CC=1C)CC(C)(C)CN
計算された属性
- せいみつぶんしりょう: 195.142327740g/mol
- どういたいしつりょう: 195.142327740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1865477-0.05g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1865477-0.1g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1865477-5.0g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 5g |
$3105.0 | 2023-06-02 | ||
Enamine | EN300-1865477-10.0g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 10g |
$4606.0 | 2023-06-02 | ||
Enamine | EN300-1865477-10g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1865477-5g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1865477-1.0g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 1g |
$1070.0 | 2023-06-02 | ||
Enamine | EN300-1865477-0.5g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.5g |
$809.0 | 2023-09-18 | ||
Enamine | EN300-1865477-2.5g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1865477-0.25g |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine |
1368801-14-2 | 0.25g |
$774.0 | 2023-09-18 |
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine 関連文献
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Matthew J. Byrnes,Malcolm H. Chisholm,David F. Dye,Christopher M. Hadad,Brian D. Pate,Paul J. Wilson,Jeffrey M. Zaleski Dalton Trans., 2004, 523-529
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amineに関する追加情報
Introduction to 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine (CAS No. 1368801-14-2)
3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 1368801-14-2, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The structural features of this compound, particularly the presence of a fluoro-substituted aromatic ring and a tertiary amine group, contribute to its unique chemical properties and potential therapeutic applications.
The fluoro-substituent at the para position of the aromatic ring is a key structural element that influences the compound's metabolic stability, binding affinity, and overall pharmacokinetic profile. Fluorine atoms are well-known for their ability to enhance molecular interactions with biological targets, often leading to improved drug efficacy and reduced side effects. In the context of 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine, the fluorine atom at the 4-position likely plays a crucial role in modulating its pharmacological activity by affecting both hydrophobicity and electronic distribution.
Additionally, the methyl group at the 3-position of the aromatic ring introduces steric hindrance, which can influence the compound's binding orientation and selectivity. This structural feature is particularly important in drug design, as it allows for fine-tuning of interactions with biological targets such as enzymes or receptors. The presence of two dimethyl groups on the propyl chain further enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and reach target sites within the body.
The amine functional group at the terminal position of the molecule serves as a key pharmacophore, enabling interactions with various biological systems. Amines are commonly found in many bioactive molecules and can participate in hydrogen bonding, ionic interactions, or other forms of molecular recognition. In 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine, the tertiary amine provides a flexible structure that can adapt to different binding environments while maintaining stability under physiological conditions.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to gain deeper insights into the structural and functional properties of this compound. By leveraging high-throughput virtual screening techniques, scientists have been able to identify potential binding modes of 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine with various biological targets. These studies have highlighted its potential as an intermediate in the synthesis of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases.
In particular, research has indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes implicated in metabolic pathways relevant to human health. The combination of structural elements such as the fluoro-substituent, methyl groups, and amine moiety creates a versatile scaffold that can be modified to enhance specific pharmacological profiles. This flexibility has made 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine a valuable building block in drug discovery efforts aimed at developing next-generation therapeutics.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and asymmetric transformations, have been employed to construct the complex framework efficiently. These synthetic strategies not only facilitate large-scale production but also allow for easy modification of the molecular structure to explore new chemical space.
From a regulatory perspective, compounds like 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine must undergo rigorous testing to evaluate their safety and efficacy before being considered for clinical use. Preclinical studies involving cell-based assays and animal models are essential to assess potential therapeutic benefits and identify any adverse effects. These studies provide critical data for regulatory agencies to determine whether such compounds can proceed to human clinical trials.
The growing interest in fluorinated aromatic compounds stems from their demonstrated ability to improve drug-like properties such as solubility, bioavailability, and metabolic stability. The introduction of fluorine atoms into molecular structures often leads to enhanced binding affinity due to changes in electronic distribution and steric effects. This has spurred extensive research into developing new fluorinated derivatives with improved pharmacological profiles.
Current research trends in medicinal chemistry focus on leveraging computational tools to accelerate drug discovery processes. Machine learning algorithms and artificial intelligence (AI) are being used to predict novel molecular structures with desired properties based on existing data sets. These technologies have already shown promise in identifying promising candidates for further development, including derivatives of compounds like 3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine.
The future prospects for this compound remain bright as ongoing studies continue to uncover new applications and optimize its chemical properties. Collaborative efforts between academic researchers and pharmaceutical companies are essential for translating laboratory findings into viable therapeutic options for patients worldwide. As our understanding of biological systems evolves, so too will our ability to design molecules that precisely target disease-causing mechanisms.
In conclusion,3-(4-fluoro-3-methylphenyl)-2,2-dimethylpropan-1-amine (CAS No. 1368801-14-2) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. The combination of innovative synthetic methodologies with cutting-edge computational techniques ensures that this compound will continue to be a valuable asset in drug discovery efforts aimed at improving human health outcomes.
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